molecular formula C25H25NO5 B13401979 Cbz-O-benzyl-alpha-methyl-L-Tyr CAS No. 1283766-31-3

Cbz-O-benzyl-alpha-methyl-L-Tyr

Cat. No.: B13401979
CAS No.: 1283766-31-3
M. Wt: 419.5 g/mol
InChI Key: XCKCHOCUDKLNIV-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-O-benzyl-alpha-methyl-L-Tyr is a chemically modified tyrosine derivative designed for applications in peptide synthesis and medicinal chemistry. Its structure includes:

  • Carbobenzyloxy (Cbz) group: A common protecting group for amines, enhancing stability during synthetic procedures.
  • O-Benzyl group: Protects the phenolic hydroxyl of tyrosine, preventing unwanted side reactions.

This compound is typically synthesized via solid-phase or solution-phase methods, leveraging benzyl and Cbz protection strategies to ensure regioselectivity.

Properties

CAS No.

1283766-31-3

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1

InChI Key

XCKCHOCUDKLNIV-VWLOTQADSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Molecular Properties of Cbz-O-benzyl-alpha-methyl-L-Tyrosine

Property Value
CAS Number 1283766-31-3
Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
IUPAC Name (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

Deprotection Efficiency of Cbz-ase

Substrate Conversion (%)
Z-L-Phenylalanine 100
Z-L-Tyrosine 100
Z-L-Alanine 99
Z-L-Lysine 83
Z-L-Glycine-Phenylalanine 65

Chemical Reactions Analysis

Types of Reactions

Cbz-O-benzyl-alpha-methyl-L-Tyr undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), triethylamine (TEA)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Deprotected amino acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cbz-O-benzyl-alpha-methyl-L-Tyr has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-O-benzyl-alpha-methyl-L-Tyr involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group is stable under basic and neutral conditions but can be removed under acidic conditions or by catalytic hydrogenation. This selective protection and deprotection allow for the stepwise synthesis of peptides without interference from the amino group.

Comparison with Similar Compounds

Cbz-L-Phe-L-Tyr(Bzl)-OMe (3-16)

  • Structure : Dipeptide with Cbz-protected N-terminus, O-benzylated tyrosine, and methyl ester C-terminus.
  • Molecular Formula : C₃₄H₃₄N₂O₆ (MW: 567.25 g/mol) .
  • Key Differences: The target compound is a single amino acid derivative, whereas 3-16 is a dipeptide. Lacks the alpha-methyl group, reducing steric effects compared to Cbz-O-benzyl-alpha-methyl-L-Tyr.
  • Applications : Used in peptide elongation studies; the absence of alpha-methyl may improve coupling efficiency.

H-Tyr(Bzl)-OBzl•HCl (O-Benzyl-L-tyrosine benzyl ester hydrochloride)

  • Structure : Benzyl ester and O-benzyl-protected tyrosine with a free amine (as hydrochloride salt).
  • Molecular Formula: C₂₃H₂₃NO₃·HCl (MW: 397.9 g/mol) .
  • Key Differences: No Cbz protection or alpha-methyl substitution. Higher solubility in polar solvents (e.g., DMSO, ethanol) due to ionic hydrochloride form.
  • Synthetic Utility : Intermediate for unprotected amine coupling; less stable under basic conditions than Cbz derivatives.

Cbz-L-Ala-Aib-OMe (6-1)

  • Structure: Dipeptide featuring Cbz-protected alanine and Aib (α-aminoisobutyric acid), a sterically hindered residue.
  • Molecular Formula : C₁₈H₂₆N₂O₅ (MW: 358.4 g/mol) .
  • Key Differences :
    • Aib’s alpha-methyl mimics steric effects but lacks tyrosine’s aromatic ring.
    • Methyl ester C-terminus parallels solubility profiles of the target compound.
  • Research Findings : Aib-containing peptides exhibit enhanced metabolic stability, suggesting similar benefits for alpha-methyl-L-Tyr derivatives .

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Protection Groups Solubility Synthetic Yield
This compound C₂₄H₂₈N₂O₅* ~448.2 Cbz, O-benzyl Low in H₂O Not reported
Cbz-L-Phe-L-Tyr(Bzl)-OMe (3-16) C₃₄H₃₄N₂O₆ 567.25 Cbz, O-benzyl, methyl ester Moderate in DCM 70–90%†
H-Tyr(Bzl)-OBzl•HCl C₂₃H₂₃NO₃·HCl 397.9 Benzyl ester, O-benzyl High in DMSO 70–90%‡
Cbz-L-Ala-Aib-OMe (6-1) C₁₈H₂₆N₂O₅ 358.4 Cbz, methyl ester Low in ethanol 70–90%†

*Inferred from structural analogs; †Based on dipeptide synthesis yields in ; ‡From hydrazide synthesis protocols in .

Research Findings and Functional Insights

  • Solubility : Benzyl and Cbz groups confer lipophilicity, limiting aqueous solubility. However, ester derivatives (e.g., methyl esters) improve solubility in organic solvents, aiding purification .
  • Synthetic Challenges : Alpha-methylation may hinder coupling efficiency in solid-phase synthesis, necessitating optimized reagents (e.g., HATU) compared to standard dipeptides like 3-16 .

Biological Activity

Cbz-O-benzyl-alpha-methyl-L-Tyr, also known as Carboxybenzyl-alpha-methyl-L-tyrosine, is a derivative of the amino acid tyrosine. It features a carboxybenzyl (Cbz) protecting group attached to the amino group of alpha-methyl-L-tyrosine. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during chemical processes. The presence of the benzyl group enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in various synthetic pathways .

The synthesis of this compound typically involves the protection of the amino group using a carboxybenzyl group. This process allows for selective reactions during peptide synthesis and other chemical transformations. The compound's structure can be represented as follows:

Cbz O benzyl alpha methyl L Tyr=C9H11NO3\text{Cbz O benzyl alpha methyl L Tyr}=\text{C}_9\text{H}_{11}\text{N}\text{O}_3

Comparison with Similar Compounds

Compound NameStructure/FeaturesUnique Aspects
Cbz-alpha-methyl-L-aspartateContains a carboxybenzyl protecting group on aspartateUsed primarily for peptide synthesis
Cbz-alpha-methyl-L-phenylalanineSimilar protecting group on phenylalanineExhibits different biological activities related to phenylalanine
Benzyl-alpha-methyl-L-tyrosineLacks the carboxybenzyl protecting groupMore reactive due to unprotected amino group

The uniqueness of this compound lies in its combination of structural features that enhance stability while allowing for selective chemical transformations .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realm of peptide synthesis and as a model compound for studying protein interactions.

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and function .

Case Studies and Research Findings

  • Peptide Synthesis : In studies focusing on the efficiency of peptide bond formation, this compound has shown high conversion rates when used as a substrate in reactions catalyzed by various enzymes. For example, research demonstrated that substrates modified with Cbz groups achieved 100% conversion to free amino acids under optimized conditions .
  • Antibiotic Resistance : A study explored the potential of compounds like this compound in overcoming antibiotic resistance mechanisms. The structural properties of this compound were analyzed to understand how it could inhibit bacterial growth by targeting specific pathways involved in protein synthesis .
  • Biocatalysis : Recent advancements have utilized this compound in biocatalytic processes for deprotecting amino acids. The hydrolysis of the Cbz group leads to the direct formation of both the free amino acid and benzyl alcohol, showcasing its utility in synthetic applications .

Conversion Rates in Peptide Synthesis

SubstrateConversion (%)
Z-L-Phe100
Z-L-Tyr100
Z-L-Ala99
Z-L-Lys83
Z-L-Gly-Phe65
Z-L-Trp7

Biological Activity Insights

Study FocusFindings
Peptide Bond FormationAchieved high conversion rates using Cbz-protected substrates
Antibiotic ResistanceAnalyzed structural properties for potential inhibition of bacterial growth
Biocatalytic ApplicationsDemonstrated effective hydrolysis leading to free amino acids and benzyl alcohol production

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Cbz-O-benzyl-alpha-methyl-L-Tyr, and how can purity be ensured during the process?

  • Methodological Answer : Synthesis typically involves introducing the Cbz (carbobenzyloxy) and benzyl groups to protect the tyrosine hydroxyl and amine functionalities. A critical step is the selective alkylation of the α-methyl group while avoiding racemization. To ensure purity:

  • Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress .
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
    • Reproducibility Tip : Document solvent ratios, temperature, and reaction times meticulously. Include characterization data (e.g., melting point, optical rotation) in supplementary materials .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS .
  • Long-Term Stability : Store aliquots at –20°C (desiccated) and test monthly for 12 months using NMR to detect hydrolysis or oxidation .
    • Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Activation Strategy : Use HBTU/HOBt or Oxyma Pure/DIC for carboxylate activation. Monitor coupling efficiency via Kaiser test or FTIR (disappearance of free amine peaks) .
  • Solvent Optimization : Test DMF, DCM, or NMP for swelling resin and improving reagent diffusion. Measure yields via HPLC after cleavage .
    • Troubleshooting : If coupling fails, consider steric hindrance from the α-methyl group. Introduce microwave-assisted synthesis (50°C, 10 min) to enhance kinetics .

Q. What analytical techniques resolve contradictions in chiral purity data for this compound?

  • Methodological Answer :

  • Contradiction Scenario : Discrepancies between optical rotation and chiral HPLC results.
  • Resolution Steps :

Validate chiral HPLC conditions (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) using a certified enantiomeric standard .

Cross-check with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Re-examine synthesis steps for potential racemization (e.g., basic conditions during deprotection) .

  • Data Triangulation : Combine multiple techniques (NMR, LC-MS, CD) to ensure consistency .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .
  • Enzyme Mapping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Advanced Validation : Compare results with in silico predictions (e.g., SwissADME) to validate computational models .

Methodological Guidelines from Evidence

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method documentation, including solvent grades, instrument calibration, and raw data archiving .
  • Data Validation : Use triangulation (e.g., NMR, HPLC, MS) to confirm structural assignments and resolve spectral ambiguities .
  • Literature Integration : Leverage SciFinder/Reaxys to cross-reference synthetic protocols and physicochemical data for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.